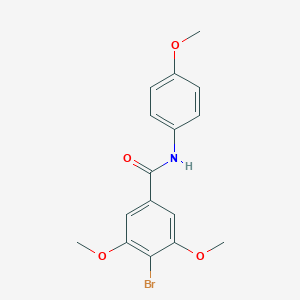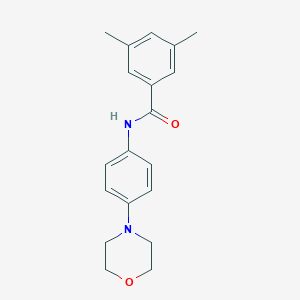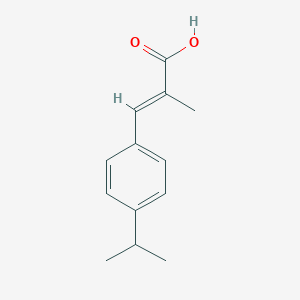
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the phenethylamine family and is also known as Bromo-DMA. This compound has been studied extensively for its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act as a selective COX-2 inhibitor, which is responsible for its anti-inflammatory properties. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, this compound has been shown to protect neurons from damage caused by oxidative stress. It has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of studying 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide is that it has significant anti-inflammatory and neuroprotective properties. This makes it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of studying this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide. One direction is to further investigate its mechanism of action. This will help to better understand how this compound exerts its anti-inflammatory and neuroprotective effects. Another direction is to study the safety and efficacy of this compound in humans. This will help to determine whether this compound has potential as a new drug for the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to optimize the synthesis of this compound to produce higher yields and purity. Finally, this compound could be studied for its potential use in other areas of medicine, such as oncology, where its anti-inflammatory properties could be beneficial.
Méthodes De Synthèse
The synthesis of 4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 3,5-dimethoxy-4-bromobenzaldehyde with 4-methoxyaniline in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been found to have significant anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, this compound has been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from damage caused by oxidative stress and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C16H16BrNO4 |
Poids moléculaire |
366.21 g/mol |
Nom IUPAC |
4-bromo-3,5-dimethoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-12-6-4-11(5-7-12)18-16(19)10-8-13(21-2)15(17)14(9-10)22-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
PDFKLNULPRBIOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)




![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)



![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)